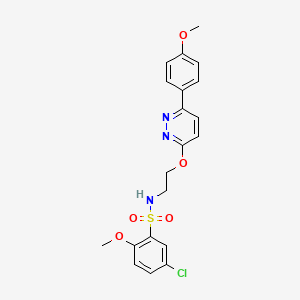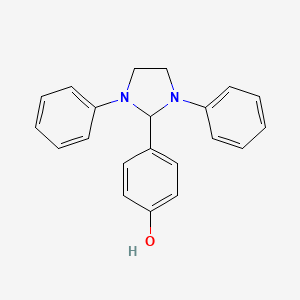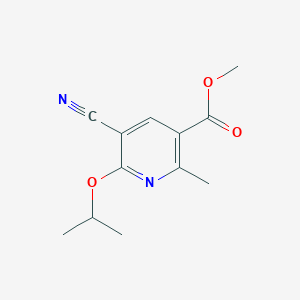![molecular formula C8H10N4O2S B2854949 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 1797307-78-8](/img/structure/B2854949.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Phosphodiesterase Inhibitory Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is part of a series of 6-phenylpyrazolo[3,4-d]pyrimidones described for their specific inhibitory activity against cyclic GMP phosphodiesterase (type V). These compounds show potential in enzymatic and cellular activities, including oral antihypertensive effects. The structure-activity relationship indicates that specific substituents, such as an n-propoxy group at the 2-position of the phenyl ring, are crucial for activity. This research highlights the chemical versatility in accommodating various groups at the 5-position, leading to compounds with both high activity levels and metabolic stability. Among the synthesized compounds, some showed significant in vivo activities and good metabolic stabilities, underscoring their therapeutic potential (Dumaitre & Dodic, 1996).
One-Pot Synthesis of Aminopyrazolopyrimidines
Another scientific application involves a one-pot acid-promoted synthesis route for 6-aminopyrazolo[3,4-d]pyrimidine, achieved by treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution. This synthesis pathway includes deprotection, imination, acid-promoted heterocyclization, and aromatization steps, with methanesulfonyl chloride identified as an optimal solvent. The method demonstrates a straightforward approach to producing aminopyrazolopyrimidines, contributing to the diversity of available synthetic routes for such compounds (Tseng et al., 2019).
Synthesis of Sulfonamidomethyl Substituted Pyrimidines
Research on 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides, which are side-products of a Biginelli-like reaction, reveals a straightforward two-component condensation method for synthesizing 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines. This process involves the reaction of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides, offering a novel approach to obtain these compounds, which could be useful in various scientific applications (Shvets et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been associated with inhibitory activity against CDK2, a key regulator of the cell cycle .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These properties suggest that the compound may interact with its targets by influencing their absorption and emission behaviors .
Biochemical Pathways
Given the association of pyrazolo[1,5-a]pyrimidines with optical applications and cdk2 inhibition , it can be inferred that the compound may influence pathways related to light absorption and emission, as well as cell cycle regulation.
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit significant inhibitory activity, with ic50 values in the nanomolar range, suggesting potent biological activity .
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-6-3-8-9-4-7(5-12(8)10-6)11-15(2,13)14/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOYIYWDRTHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)




![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)


![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)


